molecular formula C10H18O6 B155694 Diisopropyl d-tartrate CAS No. 62961-64-2

Diisopropyl d-tartrate

Cat. No.: B155694
CAS No.: 62961-64-2
M. Wt: 234.25 g/mol
InChI Key: XEBCWEDRGPSHQH-YUMQZZPRSA-N
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Mechanism of Action

Diisopropyl d-tartrate, also known as (2S,3S)-Diisopropyl 2,3-dihydroxysuccinate, is a diester of tartaric acid . It is commonly used in asymmetric synthesis as a catalyst and as a chiral building block for pharmaceuticals and agrochemicals .

Target of Action

The primary target of this compound is the process of asymmetric synthesis . It serves as a chiral ligand to titanium after reaction with titanium isopropoxide . This interaction allows for the creation of chiral molecules, which are essential in the development of pharmaceuticals and agrochemicals .

Mode of Action

This compound interacts with its targets by serving as a chiral ligand . A ligand is a molecule that binds to another (usually larger) molecule. In this case, this compound binds to titanium isopropoxide, facilitating the process of asymmetric synthesis .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Sharpless epoxidation . This process involves the conversion of a pair of enantiomers (molecules that are mirror images of each other) into a pair of epoxides . The Sharpless epoxidation is a key step in the synthesis of many pharmaceuticals and agrochemicals .

Pharmacokinetics

It is known that the compound has a density of 1119 g/mL at 20 °C This property may influence its distribution within the body and its bioavailability

Result of Action

The result of this compound’s action is the production of chiral molecules through asymmetric synthesis . These chiral molecules are crucial in the development of many pharmaceuticals and agrochemicals .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, its density is measured at a specific temperature (20 °C) . Changes in these conditions could potentially affect the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropyl d-tartrate can be synthesized through the esterification of tartaric acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the tartaric acid to this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired this compound .

Chemical Reactions Analysis

Types of Reactions: Diisopropyl d-tartrate primarily undergoes reactions that involve its ester functional groups and chiral centers. These reactions include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diisopropyl d-tartrate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Diethyl tartrate
  • Dimethyl tartrate
  • Dibenzyl tartrate

Comparison: Diisopropyl d-tartrate is unique due to its specific chiral properties and its effectiveness as a chiral ligand in asymmetric synthesis. Compared to diethyl tartrate and dimethyl tartrate, this compound offers better solubility and reactivity in certain reactions. Dibenzyl tartrate, on the other hand, is bulkier and less commonly used in asymmetric synthesis .

Properties

IUPAC Name

dipropan-2-yl (2S,3S)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBCWEDRGPSHQH-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62961-64-2
Record name Diisopropyl (-)-tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62961-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 2,3-dihydroxy-, 1,4-bis(1-methylethyl) ester, (2S,3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062961642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,3-dihydroxy-, 1,4-bis(1-methylethyl) ester, (2S,3S)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diisopropyl [S-(R*,R*)]-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Diisopropyl D-tartrate
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does diisopropyl D-tartrate contribute to stereoselective synthesis, as exemplified by the synthesis of crassalactone A?

A1: this compound acts as a chiral auxiliary, a temporary unit attached to a molecule to guide a reaction towards a specific stereoisomer. In the case of crassalactone A, a natural cytotoxic styryl lactone, this compound was used as the starting material. The synthesis strategically employs the stereoselective additions of a Grignard reagent and nitromethane (MeNO2) to two distinct chiral aldehyde intermediates derived from this compound. These additions are crucial for controlling the stereochemistry of the final product. []

Q2: Can you provide an example of this compound's role in achieving high stereoselectivity during a reaction?

A2: In the total synthesis of (+)-bengamide E, a natural product with potential anticancer activity, this compound was crucial for the synthesis of a key chiral aldehyde intermediate. This aldehyde underwent a highly stereoselective aldol reaction with an O,S-acetal in the presence of tin(IV) chloride. The this compound derivative ensured that only one stereoisomer of the aldol product was formed, highlighting its effectiveness in controlling stereochemistry. []

Q3: How is computational chemistry used to study the effects of this compound in asymmetric synthesis?

A3: Computational chemistry methods, such as density functional theory (DFT) calculations, allow researchers to study the mechanisms and predict the outcomes of reactions involving this compound. For instance, in the asymmetric allylation of benzaldehyde, DFT calculations were used to investigate the reaction pathway and identify the transition state structures involved. The calculations revealed that the presence of this compound as a chiral auxiliary leads to the preferential formation of the (R)-secondary alcohol product through a six-membered ring chair-like transition state. These theoretical predictions matched the experimental findings, demonstrating the utility of computational chemistry in understanding the role of this compound in asymmetric synthesis. [, ]

Q4: Besides its use in total synthesis, are there other applications of this compound?

A4: this compound serves as a crucial starting material for synthesizing other valuable compounds. For example, it is used in the preparation of a 3-substituted furanoside compound, which exhibits antiviral activity. This synthesis involves several steps, including reacting this compound with propargyl alcohol, followed by reduction and epoxidation reactions. This demonstrates the versatility of this compound as a building block for generating diverse molecules with potential biological activities. []

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